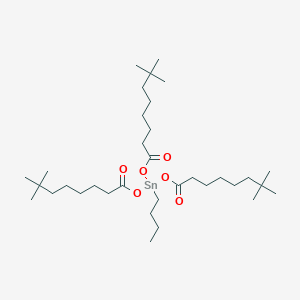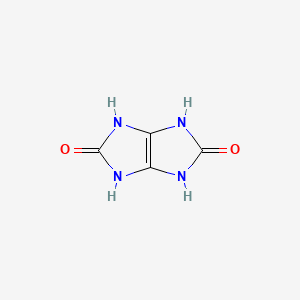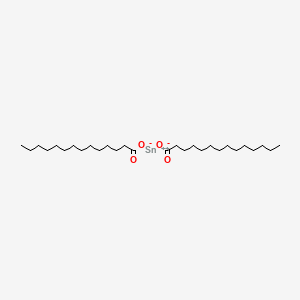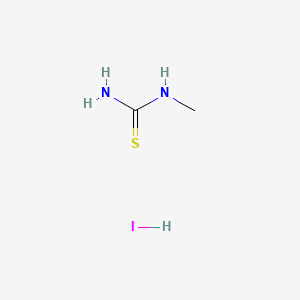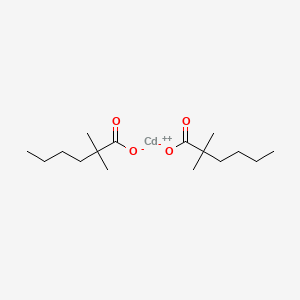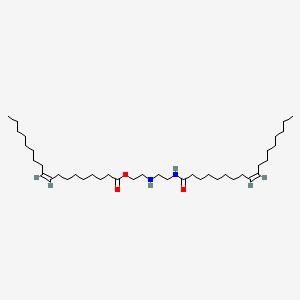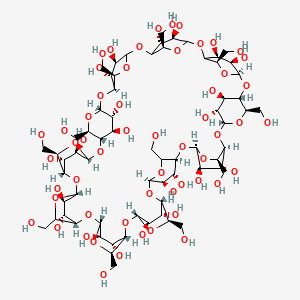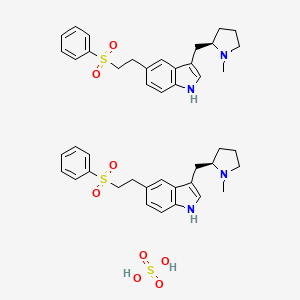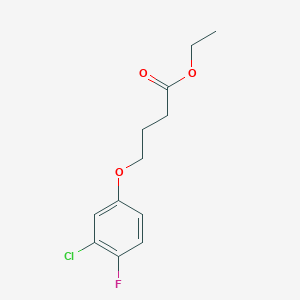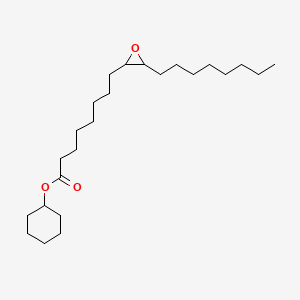
Cyclohexyl 3-octyloxiran-2-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 3-octyloxiran-2-octanoate is an organic compound with the molecular formula C24H44O3. It is a cyclohexyl ester derivative of 3-octyloxiran-2-octanoic acid. This compound is known for its unique structure, which includes a cyclohexyl ring, an oxirane (epoxide) ring, and a long alkyl chain. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-octyloxiran-2-octanoate typically involves the esterification of 3-octyloxiran-2-octanoic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of cyclohexyl 3-octyloxiran-2-octanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Cyclohexyl 3-octyloxiran-2-octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and epoxidation reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-octyloxiran-2-octanoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 3-octyl-2-oxiraneoctanoate
- Cyclohexyl 8-(3-octyl-2-oxiranyl)octanoate
- Cyclohexyl 8-(3-octyloxiran-2-yl)octanoate
Uniqueness
Cyclohexyl 3-octyloxiran-2-octanoate is unique due to its specific combination of a cyclohexyl ring, an oxirane ring, and a long alkyl chain. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
35788-39-7 |
|---|---|
Molecular Formula |
C24H44O3 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
cyclohexyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C24H44O3/c1-2-3-4-5-7-13-18-22-23(27-22)19-14-8-6-9-15-20-24(25)26-21-16-11-10-12-17-21/h21-23H,2-20H2,1H3 |
InChI Key |
QSIGPWWSZONILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



